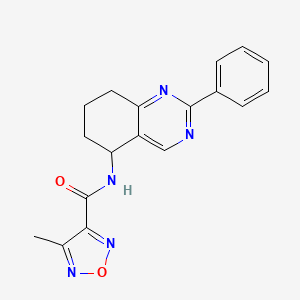
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit unique properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has also been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for the study of pain and inflammation-related disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide. One potential direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the anti-cancer properties of this compound and its potential applications in cancer therapy. Furthermore, the development of new methods for improving the solubility of this compound could expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide involves the reaction of 2-fluorobenzaldehyde with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid ethyl ester in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with butanoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-fluorophenyl)butanamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, it has also been studied for its potential applications in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-4-14(20-11(3)9-10(2)18-16(20)22)15(21)19-13-8-6-5-7-12(13)17/h5-9,14H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOEEHISMPOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6132364.png)
![2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6132369.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6132374.png)

![N-[2-(2-thienyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6132385.png)
![ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6132389.png)
![2-[4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132398.png)
![5-ethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B6132402.png)
![2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6132410.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6132434.png)
![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)